Vomifoliol, (+)-

説明

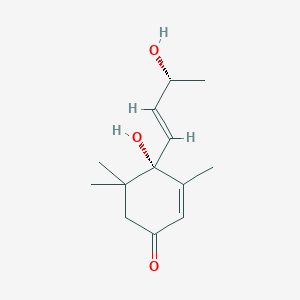

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-KOIHBYQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009964 | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23526-45-6, 50763-73-0 | |

| Record name | (+)-Vomifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomifoliol, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vomifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways of Vomifoliol

Diverse Botanical Sources and Phytogeographical Distribution of Vomifoliol

Vomifoliol, a versatile C13-norisoprenoid, is a naturally occurring compound found across a wide spectrum of the plant kingdom. Its presence has been documented in numerous plant species, reflecting a broad phytogeographical distribution. This section details the isolation of vomifoliol from specific plants and its occurrence in various plant-derived products.

The isolation of vomifoliol has been successfully achieved from a diverse array of plant species, highlighting its widespread natural occurrence. Spectroscopic and spectrometric methods have been instrumental in the identification and structural elucidation of this compound from various plant extracts.

A notable example is its isolation from the leaves of Rourea harmandiana , a plant found in central Vietnam. A chemical study of the ethyl acetate (B1210297) extract of its leaves led to the identification of vomifoliol, along with other compounds like boscialin (B161647) and abscisic acid. researchgate.net This marked the first instance of vomifoliol being isolated from this particular species and the Rourea genus.

Similarly, vomifoliol has been identified in Echiochilon fruticosum , a plant species prevalent in the desert regions of Tunisia. researchgate.netmdpi.com Researchers isolated vomifoliol from the ethyl acetate extract of the aerial parts of this plant. mdpi.com

The mangrove plant Ceriops tagal is another confirmed source of vomifoliol. nih.govresearchgate.netnih.govmdpi.com It has been isolated as a secondary metabolite from this species. nih.govresearchgate.net

Further research has confirmed the presence of vomifoliol in the following plant species:

Gaultheria procumbens (Wintergreen): Vomifoliol, specifically the (6S,9R)-vomifoliol isomer known as blumenol A, has been isolated from the chloroform (B151607) extract of its leaves. mdpi.comresearchgate.netnih.govresearchgate.netgreenpharmacy.info

Diospyros kaki (Persimmon): The leaves of this plant have been found to contain vomifoliol and its derivatives. nih.govnih.gov

Solanum quitoense (Naranjilla): C13-norisoprenoid glucoconjugates, including those of vomifoliol, have been identified in the leaves of this plant. thegoodscentscompany.comthegoodscentscompany.com

Otanthus maritimus

Euchresta formosana

Tarenna obtusifolia

Ximenia caffra

Leea aequata

Abies balsamea

Table 1: Selected Plant Species Containing Vomifoliol

| Plant Species | Family | Part(s) Containing Vomifoliol | Geographical Distribution (of cited studies) |

|---|---|---|---|

| Rourea harmandiana | Connaraceae | Leaves | Vietnam |

| Echiochilon fruticosum | Boraginaceae | Aerial Parts | Tunisia researchgate.netmdpi.com |

| Ceriops tagal | Rhizophoraceae | Not specified in provided text | Not specified in provided text |

| Gaultheria procumbens | Ericaceae | Leaves | Not specified in provided text |

| Diospyros kaki | Ebenaceae | Leaves | Korea nih.gov |

| Solanum quitoense | Solanaceae | Leaves | Not specified in provided text |

| Psychotria gitingensis | Rubiaceae | Leaves | Philippines researchgate.net |

| Villaria odorata | Rubiaceae | Leaves | Philippines researchgate.net |

| Orthosiphon aristatus | Lamiaceae | Aerial Parts | Myanmar e-nps.or.kr |

Beyond its presence in specific plant tissues, vomifoliol has also been identified in various products derived from plants, most notably in honey and wine.

Honey: Vomifoliol is recognized as one of the volatile organic compounds that contribute to the sensory qualities of honey. mdpi.com Its presence has been confirmed in different types of honey, including those derived from Mentha species (peppermint) and Prunus mahaleb. chemfaces.comnih.gov For instance, in Mentha spp. honey, vomifoliol was identified in the organic extractives, and it is believed to be transferred from the nectar collected by bees. chemfaces.com The concentration of vomifoliol can be significant, with some studies reporting it as a major compound in honey solvent extractives. chemfaces.com The phenolic and flavonoid content, which includes compounds like vomifoliol, can vary considerably depending on the floral source, often correlating with the color of the honey. redalyc.org

Wine: Vomifoliol and its derivatives are known constituents of wine, contributing to its complex aroma profile. acs.orguniud.it It is considered a C13-norisoprenoid, a class of compounds that are important aroma contributors in grape berries and wines. nih.gov The presence of vomifoliol has been documented in Riesling wine, where it exists as a glycoconjugate. acs.org These glycosidically bound forms can be hydrolyzed during fermentation and aging, releasing the volatile vomifoliol and influencing the wine's bouquet. The concentration of these compounds is influenced by various factors, including grape variety and viticultural practices. uniud.it

Elucidation of Vomifoliol Biosynthetic Mechanisms

The formation of vomifoliol in plants is intricately linked to the degradation of other compounds and is mediated by specific enzymatic activities. This section explores the key aspects of its biosynthesis.

Vomifoliol is recognized as a degradation product of abscisic acid (ABA), a crucial plant hormone involved in various physiological processes. Research has shown that certain microorganisms, such as Corynebacterium species, can metabolize ABA and convert it into dehydrovomifoliol, with vomifoliol being the likely immediate precursor in this pathway. chemfaces.com This metabolic link underscores the close biochemical relationship between these two compounds. The degradation of carotenoids is the initial step in the biosynthesis of ABA, and subsequently, the breakdown of ABA can lead to the formation of vomifoliol. mdpi.com

The synthesis of vomifoliol is catalyzed by specific enzymes. One such key enzyme is vomifoliol dehydrogenase (EC 1.1.1.221). wikipedia.orgenzyme-database.org This enzyme is also referred to as vomifoliol 4'-dehydrogenase or vomifoliol:NAD+ 4'-oxidoreductase. wikipedia.orgenzyme-database.org

Vomifoliol dehydrogenase belongs to the family of oxidoreductases and specifically acts on the CH-OH group of the donor molecule with NAD+ as the acceptor. wikipedia.org It catalyzes the oxidation of vomifoliol to dehydrovomifoliol. enzyme-database.org The systematic name for this enzyme class is (6S,9R)-6-hydroxy-3-oxo-alpha-ionol:NAD+ oxidoreductase. enzyme-database.org The reaction it catalyzes is:

(6S,9R)-6-hydroxy-3-oxo-α-ionol + NAD+ <=> (6S)-6-hydroxy-3-oxo-α-ionone + NADH + H+ rhea-db.org

This enzymatic activity has been observed in cell-free extracts of bacteria capable of metabolizing abscisic acid, further supporting the role of this enzyme in the vomifoliol biosynthetic pathway. chemfaces.com Another related enzyme activity, dihydroflavonol 4-reductase, which is NADPH-dependent, has also been studied in the context of plant metabolic pathways. nih.gov

Vomifoliol frequently occurs in plants in its glycosylated form, where it is attached to one or more sugar moieties. These glycosides are generally more water-soluble and less volatile than the aglycone form.

Several types of vomifoliol glycosides have been identified, including:

Vomifoliol hexoside: This derivative involves the attachment of a hexose (B10828440) sugar, such as glucose, to the vomifoliol molecule. nih.gov

Vomifoliol pentosyl-hexoside: In this form, a pentose (B10789219) sugar is further attached to the hexoside, forming a more complex glycoside. nih.govresearchgate.net

Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-d-glucopyranoside: This specific glycoside has been isolated from the leaves of Diospyros kaki. nih.govthegoodscentscompany.com

Vomifoliol 9-[xylosyl-(1->6)-glucoside]: This is another example of a vomifoliol diglycoside. nih.gov

The formation of these glycosides is a crucial aspect of vomifoliol metabolism in plants, affecting its storage, transport, and the potential release of the volatile aglycone. The analysis of these glycosides is often performed using advanced analytical techniques like ultra-high-performance liquid chromatography quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS). nih.gov

Environmental and Genetic Modulators of Vomifoliol Production

The synthesis and accumulation of vomifoliol, a C13-norisoprenoid derived from carotenoids, are not static processes within plants. Production is dynamically regulated by a complex interplay of external environmental cues and internal genetic factors. Environmental challenges can trigger signaling pathways that modulate the expression of specific genes, which in turn control the biosynthetic machinery responsible for vomifoliol production. This intricate regulation allows plants to adapt and respond to changing conditions by adjusting their metabolic profile.

Impact of Environmental Stresses on Vomifoliol Biosynthesis (e.g., temperature stress, soil salinity)

Abiotic stresses, such as extreme temperatures and high soil salinity, are significant environmental factors that influence the biosynthesis of secondary metabolites in plants, including vomifoliol. nih.govnih.gov Plants respond to these stressors by activating a cascade of physiological and biochemical defense mechanisms. nih.gov Salinity stress, for instance, can lead to osmotic imbalances, ion toxicity, and oxidative stress due to the enhanced generation of reactive oxygen species (ROS). nih.govmdpi.com Similarly, temperature stress, both high and low, can disrupt cellular homeostasis and impair critical functions like photosynthesis. nih.govmdpi.comnih.gov

In response to these adverse conditions, plants often increase the production of various protective compounds. Vomifoliol, as an apocarotenoid, is part of this stress-induced metabolic adjustment. researchgate.netsemanticscholar.org The accumulation of apocarotenoids can occur through two primary routes under stress. Firstly, the increased presence of ROS can lead to non-enzymatic oxidative cleavage of carotenoid precursors. semanticscholar.orgnih.gov Secondly, stress signaling pathways can directly upregulate the expression of genes encoding carotenoid cleavage enzymes. researchgate.netnih.gov For example, studies have shown that high-temperature treatments can significantly increase the concentration of certain secondary metabolites. nih.gov Likewise, salinity is known to alter the metabolism of various carbohydrates and induce the synthesis of new compounds as part of the plant's adaptation strategy. nih.gov While direct quantitative data on vomifoliol under specific stress conditions is multifaceted, the general response of related compounds provides a clear indication of the metabolic impact.

Table 1: General Impact of Environmental Stress on Plant Secondary Metabolites

| Stress Factor | Plant Response | Effect on Secondary Metabolism | Relevant Compounds Mentioned in Research |

|---|---|---|---|

| High Temperature | Reduced photosynthetic efficiency, increased oxidative stress. nih.govnih.gov | Increased production of protective secondary metabolites. nih.gov | Hypericin, Pseudohypericin, Hyperforin, Phenolic Acids, Flavonoids. nih.govmdpi.com |

| Low Temperature | Decreased photosynthetic rates. nih.gov | Can alter secondary metabolite concentrations, sometimes increasing them. mdpi.com | Flavonoids, Phenolic Acids. mdpi.com |

| Soil Salinity | Osmotic stress, ion toxicity, reduced water uptake. nih.govmdpi.com | Induction of osmolyte synthesis and other protective compounds. nih.gov | Raffinose Family Oligosaccharides (RFOs), O-methylated inositols. nih.gov |

Genetic Factors Influencing Vomifoliol Accumulation in Plants

The accumulation of vomifoliol is fundamentally controlled at the genetic level, primarily through the regulation of the carotenoid biosynthetic and degradation pathways. The key enzymes responsible for producing vomifoliol and other apocarotenoids are the Carotenoid Cleavage Dioxygenases (CCDs). nih.govnih.gov These enzymes catalyze the oxidative cleavage of specific double bonds within carotenoid molecules to yield smaller apocarotenoid products. nih.gov

Vomifoliol biosynthesis is directly linked to the activity of specific CCDs that cleave C40 carotenoid precursors, such as violaxanthin (B192666) and neoxanthin. The expression of genes encoding these enzymes is a critical control point. The CCD gene family is divided into two main subfamilies, CCD and 9-cis-epoxycarotenoid dioxygenase (NCED). nih.gov Members of the CCD1 and CCD4 subgroups are particularly noted for cleaving carotenoids at the 9,10 and 9',10' positions, which releases C13 fragments like β-ionone and, through subsequent modifications, leads to compounds like vomifoliol. nih.govcapes.gov.br

Crucially, the expression of these CCD genes is often induced by abiotic stress. researchgate.netnih.gov This establishes a direct molecular link between an environmental trigger (like salinity or heat) and the resulting accumulation of vomifoliol. For example, analysis of CCD gene promoters has revealed cis-regulatory elements that are responsive to hormones and physiological stress, confirming their role in plant adaptation. nih.gov

Table 2: Key Genes and Gene Families Influencing Vomifoliol Production

| Gene/Gene Family | Function | Role in Vomifoliol Accumulation |

|---|---|---|

PSY (Phytoene Synthase) |

Catalyzes the first committed step in carotenoid biosynthesis. nih.gov | Controls the overall flux into the carotenoid pathway, determining the availability of precursors for vomifoliol. nih.gov |

CCD1 (Carotenoid Cleavage Dioxygenase 1) |

Cleaves various carotenoids at the 9,10 (9',10') double bonds. nih.gov | Directly catalyzes the formation of C13 apocarotenoids, which are precursors to or include vomifoliol. |

CCD4 (Carotenoid Cleavage Dioxygenase 4) |

Cleaves β-carotene and other carotenoids at the 9,10 (9',10') double bonds. capes.gov.br | Involved in producing C13 compounds like β-ionone, a related apocarotenoid. Its expression is linked to stress responses. capes.gov.br |

NCED (9-cis-epoxycarotenoid dioxygenase) |

Cleaves 9-cis-epoxycarotenoids to produce xanthoxin, a precursor to Abscisic Acid (ABA). nih.govnih.gov | Competes for the same carotenoid substrates (violaxanthin, neoxanthin). Its regulation affects substrate availability for vomifoliol synthesis. |

Transcription Factors (MYB, WRKY, etc.) |

Regulate the expression of biosynthetic genes in related pathways. nih.govresearchgate.net | Can modulate the expression of CCD or upstream pathway genes, fine-tuning the metabolic response to stimuli. |

Vomifoliol in Plant Physiology and Ecological Interactions

Vomifoliol as a Signaling Molecule in Plant Growth and Development

One of the most well-documented roles of vomifoliol is its regulation of stomatal aperture. Stomata, the microscopic pores on the surface of leaves, are crucial for gas exchange, allowing the uptake of carbon dioxide for photosynthesis while also being the primary route for water loss through transpiration. The ability to control the opening and closing of these pores is vital for a plant's survival, especially in water-limited conditions.

Research has demonstrated that vomifoliol is a potent regulator of this process. In studies using epidermal strips of the water hyacinth (Eichhornia crassipes), vomifoliol was found to induce stomatal closure to the same extent as ABA at identical concentrations. thegoodscentscompany.comambeed.com This finding highlights its potential as an endogenous regulator of stomatal movement, acting as a key signal in managing the plant's water balance. thegoodscentscompany.com

Table 1: Comparative Effect of Vomifoliol and Abscisic Acid (ABA) on Stomatal Aperture

| Compound | Plant Species Tested | Observed Effect | Comparative Potency |

| Vomifoliol | Eichhornia crassipes | Induces stomatal closure | As effective as ABA at identical concentrations. thegoodscentscompany.comambeed.com |

| Abscisic Acid (ABA) | Eichhornia crassipes | Induces stomatal closure | Serves as the benchmark for stress-induced stomatal closure. |

The influence of vomifoliol extends to the very beginning of a plant's life cycle: seed germination and early development. While ABA is famously known for inducing seed dormancy, related compounds can also modulate this process. Research has specifically investigated the effects of vomifoliol on the germination of certain seeds, such as lettuce, and the subsequent growth of seedlings. thegoodscentscompany.com

Its role in this context is often linked to its allelopathic properties, where it can inhibit the germination and growth of competing plant species. This function is a crucial aspect of its involvement in ecological interactions, ensuring that the parent plant's offspring have a competitive advantage.

Vomifoliol's Role in Plant Stress Responses and Adaptation

Plants, being stationary organisms, have evolved sophisticated mechanisms to cope with a wide array of environmental stresses. Vomifoliol, largely through its connection with the primary stress hormone ABA, is a key player in these adaptive responses. biosynth.com

Vomifoliol is a degradation product of ABA, and its mode of action is intrinsically linked to ABA metabolism and stress response pathways. biosynth.com When plants encounter adverse conditions, the levels of ABA and its metabolites, including vomifoliol, can change, triggering a cascade of signals that help the plant adjust. This signaling is crucial for orchestrating a wide range of stress-mitigation strategies, from molecular changes to whole-plant physiological adjustments. The study of vomifoliol helps to unravel the intricate signaling networks that govern a plant's ability to tolerate stress. biosynth.com

Abiotic stresses, such as drought, salinity, and extreme temperatures, pose significant threats to plant survival and agricultural productivity. These stressors often lead to the production of reactive oxygen species (ROS) within plant cells, which can cause significant oxidative damage. frontiersin.org

Table 2: Vomifoliol's Role in Abiotic Stress

| Stress Type | Related Plant Response | Vomifoliol's Implied Role |

| Drought/Water Scarcity | Stomatal closure to conserve water. | Induces stomatal closure, directly contributing to drought tolerance. thegoodscentscompany.com |

| General Abiotic Stress | Production of Reactive Oxygen Species (ROS). | As an isoprenoid, it helps mitigate oxidative damage caused by ROS. nih.gov |

| Environmental Stress | Activation of ABA signaling pathways. | Acts as a signaling molecule mediating stress responses and adaptation. biosynth.com |

Vomifoliol's Involvement in Plant Defense Mechanisms

A plant's defense extends beyond tolerating environmental conditions to include interactions with other organisms. Vomifoliol is actively involved in plant defense, primarily through allelopathy—a form of chemical competition where a plant releases biochemicals into the environment to inhibit the growth of neighboring plants. frontiersin.orgresearchgate.netresearchgate.net

This allelopathic activity is a critical defense mechanism for managing resources like water, sunlight, and nutrients. Vomifoliol and other C13-norisoprenoids have been identified as potent allelochemicals. nih.gov For instance, compounds structurally related to vomifoliol isolated from Croton oblongifolius have demonstrated significant growth-inhibiting effects on various weed species. nih.gov By suppressing the germination and growth of competitors, vomifoliol helps ensure the survival and dominance of its parent plant, showcasing its vital role in shaping plant communities and ecological dynamics. nih.gov

Interaction with Arbuscular Mycorrhizal Fungi (AMF) Symbiosis (e.g., blumenols as systemic signals)

The symbiotic relationship between most land plants and arbuscular mycorrhizal fungi (AMF) is a cornerstone of terrestrial ecosystems, facilitating nutrient uptake for the plant in exchange for carbon from the host. nih.govmdpi.com Within this complex interaction, specific chemical signals are crucial for communication and regulation. Blumenols, a class of C13 apocarotenoids that includes vomifoliol and its derivatives, have been identified as key systemic signals indicating a functional AMF symbiosis. frontiersin.org

Research has shown that upon successful colonization of roots by AMF, a significant accumulation of blumenol-type metabolites occurs in the root tissues. nih.govelifesciences.org These compounds are synthesized in the roots and are subsequently transported to the shoots and leaves. nih.gov This systemic transport allows the aerial parts of the plant to mirror the symbiotic status of the roots. Specifically, the accumulation of hydroxy- and carboxyblumenol C-glucosides in the leaves has been shown to correlate positively with the extent of AMF colonization in the roots of various plants. frontiersin.orgnih.gov This discovery positions these blumenols as reliable foliar markers, offering a non-destructive method to screen for and assess the functionality of AMF associations in both laboratory and field settings. nih.govnih.gov The identification of these markers is applicable across a wide range of important plant species, highlighting a conserved signaling mechanism. researchgate.net

Table 1: Plant Species with Blumenols as AMF Symbiosis Markers

Plant Species Family Key Finding Reference Nicotiana attenuata (Coyote Tobacco) Solanaceae Shoot accumulations of blumenol C-glucosides mirror root AMF-colonization. [1, 5] Solanum lycopersicum (Tomato) Solanaceae Blumenol-derived foliar markers are indicative of AMF interactions. [1, 6] Solanum tuberosum (Potato) Solanaceae AMF-dependent blumenol C derivatives found in leaves. elifesciences.org Hordeum vulgare (Barley) Poaceae Foliar blumenols serve as proxies for root colonization. [1, 6] Triticum aestivum (Wheat) Poaceae Blumenol markers are not restricted to particular plant-AMF interactions. elifesciences.org Medicago truncatula Fabaceae Positive correlation between leaf blumenols and root fungal colonization. elifesciences.org

Potential Contributions to Plant Resistance Against Pathogens and Herbivores

Plants have evolved a sophisticated defense system involving a vast arsenal (B13267) of chemical compounds to deter pathogens and herbivores. nih.govnih.gov These defenses can be either constitutive (always present) or induced upon attack. researchgate.netbohrium.com Vomifoliol, as a widely distributed secondary metabolite, is implicated in these defense strategies.

Ecological Markers and Chemosystematics of Vomifoliol

The distribution and concentration of secondary metabolites like vomifoliol can provide valuable information for ecological and taxonomic studies.

Vomifoliol as a Potential Non-specific Biomarker in Plant-Derived Products (e.g., honey)

The chemical composition of honey is directly related to the botanical sources of the nectar collected by bees. Identifying chemical markers is a powerful tool for verifying the floral origin of honey. mdpi.comnih.gov Vomifoliol has been identified as a significant, albeit non-specific, biomarker in this context.

A study on Prunus mahaleb (St Lucie cherry) honey found that vomifoliol was the most abundant single volatile compound in solvent extracts, with concentrations ranging from 10.7% to 24.2%. mdpi.comnih.gov While vomifoliol is found in many plant sources and therefore cannot be used as a specific marker for one type of honey, its high percentage in P. mahaleb honey, in conjunction with other compounds like coumarin, is considered characteristic. mdpi.comresearchgate.net This allows it to serve as a non-specific biomarker, where its presence in high quantities helps to characterize and confirm the honey's botanical origin when analyzed as part of a larger chemical profile. nih.govresearchgate.net The use of such biomarkers is crucial for quality control and authentication of monofloral honeys. mdpi.com

Table 2: Vomifoliol Content in Prunus mahaleb L. Honey Extracts

Extraction Method Vomifoliol Relative Abundance (%) Significance Reference Ultrasonic Solvent Extraction (Pentane/Diethyl ether) 10.7% - 13.8% Considered a characteristic non-specific biomarker for this honey type. researchgate.net Ultrasonic Solvent Extraction (Dichloromethane) 21.6% - 24.2% Dominant compound in this extract, highlighting its potential as a marker. [2, 3] Headspace Solid-Phase Microextraction (HS-SPME) Not Detected Likely not volatile enough to be detected with this method. researchgate.net

Chemosystematic Implications of Vomifoliol Distribution Across Plant Taxa

Chemosystematics, or chemotaxonomy, uses the distribution of chemical compounds among groups of organisms to understand their evolutionary relationships and to aid in their classification. nih.gov The presence or absence of specific secondary metabolites can serve as a taxonomic marker. Vomifoliol, being a C13-norisoprenoid, belongs to a class of compounds that are considered useful for such purposes. researchgate.net

Vomifoliol has been isolated from a diverse array of plant families, indicating its widespread, though not universal, occurrence. For example, its identification in Villaria odorata (Rubiaceae), Rourea harmandiana (Connaraceae), and Echiochilon fruticosum (Boraginaceae) was the first for these genera, providing new chemical data points for taxonomic comparison. researchgate.netebi.ac.ukmdpi.com The pattern of distribution of such compounds can support or challenge existing classifications based on morphology or molecular data. researchgate.net While the presence of a common compound like vomifoliol in distant taxa may not indicate a close relationship on its own, its consistent presence or absence within a specific genus or family can be a valuable chemotaxonomic character. nih.gov The study of these chemical fingerprints contributes to a more integrated and natural system of plant classification. nih.gov

Mechanistic Investigations of Vomifoliol S Biological Activities

Anti-inflammatory and Antioxidant Properties of Vomifoliol

The anti-inflammatory and antioxidant activities of vomifoliol are attributed to its ability to interact with multiple targets within the inflammatory cascade, from inhibiting key enzymes to modulating gene expression and neutralizing harmful reactive molecules.

Vomifoliol has demonstrated the ability to directly inhibit the activity of several pro-inflammatory enzymes. In non-cellular in vitro assays, (6S,9R)-vomifoliol showed significant, concentration-dependent inhibitory activity against lipoxygenase (LOX), an enzyme involved in the synthesis of leukotrienes which are potent inflammatory mediators. nih.govcabidigitallibrary.org Its effect on LOX was found to be comparable to that of nordihydroguaiaretic acid (NDGA), a known anti-inflammatory agent. nih.gov

The compound also exhibited an impact on hyaluronidase (B3051955) and cyclooxygenase-2 (COX-2), although this was weaker than its effect on lipoxygenase. nih.govmdpi.com COX-2 is a key enzyme in the production of prostaglandins, which are central to inflammation and pain. nih.gov Notably, vomifoliol showed no inhibitory effect on the cyclooxygenase-1 (COX-1) isozyme, suggesting a degree of selectivity. nih.govmdpi.com

Table 1: Inhibitory Activity of Vomifoliol on Pro-inflammatory Enzymes

| Enzyme | Vomifoliol IC₅₀ (mM) | Positive Control | Positive Control IC₅₀ (mM) |

| Lipoxygenase (LOX) | 0.20 ± 0.02 | Nordihydroguaiaretic acid (NDGA) | 0.18 ± 0.01 |

| Hyaluronidase (HYAL) | 0.61 ± 0.04 | - | - |

| Cyclooxygenase-2 (COX-2) | 2.91 ± 0.17 | Celecoxib (B62257) (CX) | 0.03 ± 0.00 |

| Cyclooxygenase-1 (COX-1) | > 9.00 | Acetylsalicylic acid (ASA) | 0.59 ± 0.03 |

| Data sourced from in vitro non-cellular model studies. nih.gov |

Vomifoliol demonstrates a significant capacity to modulate the secretion of cytokines, which are signaling proteins that orchestrate the inflammatory response. In ex vivo studies using stimulated human neutrophils and peripheral blood mononuclear cells (PBMCs), vomifoliol was found to downregulate the release of several pro-inflammatory cytokines in a dose-dependent manner. nih.govmdpi.com

The most potent effect was observed on the secretion of tumor necrosis factor-alpha (TNF-α) in both neutrophils and PBMCs. nih.gov Significant, dose-dependent reductions were also noted for interleukin-8 (IL-8), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com For instance, at a concentration of 75 µM, vomifoliol inhibited the release of IL-8, IL-1β, and IL-6 by 37.5%, 48.9%, and 74.8%, respectively, compared to the stimulated control. nih.gov

In addition to suppressing pro-inflammatory cytokines, vomifoliol also up-regulates the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govmdpi.com At a concentration of 75 µM, vomifoliol increased IL-10 secretion by a maximum of 29%. nih.gov IL-10 plays a crucial role in resolving inflammation, partly by inhibiting the synthesis of pro-inflammatory cytokines. nih.govemjreviews.com

Table 2: Effect of Vomifoliol on Cytokine Secretion in Stimulated Human Immune Cells

| Cytokine | Cell Type | Vomifoliol Concentration (µM) | Effect |

| TNF-α | Neutrophils, PBMCs | 5 - 75 | Significant, dose-dependent decrease. nih.gov |

| IL-8 | Neutrophils | 25 - 75 | Significant, dose-dependent decrease. nih.gov |

| IL-6 | Neutrophils, PBMCs | 25 - 75 | Significant, dose-dependent decrease. nih.govresearchgate.net |

| IL-1β | Neutrophils | 50 - 75 | Significant, dose-dependent decrease. nih.govresearchgate.net |

| IL-10 | PBMCs | 50 - 75 | Significant, dose-dependent increase. nih.govresearchgate.net |

| Effects are reported as statistically significant changes compared to stimulated controls in ex vivo experiments. nih.govresearchgate.netresearchgate.net |

Beyond influencing protein secretion, vomifoliol also regulates the expression of genes involved in the inflammatory process. nih.gov In studies using bacterial lipopolysaccharide (LPS)-stimulated human PBMCs, (6S,9R)-vomifoliol was shown to significantly reduce the gene expression of IL-6 and lipoxygenase (LOX). nih.govresearchgate.net

At concentrations of 50 µM and 75 µM, vomifoliol reduced LOX gene expression to 18.2% and 12.3% and IL-6 gene expression to 45.5% and 31.1%, respectively, compared to the control. nih.gov This level of activity was comparable to the reference drug celecoxib at 5 µM. nih.gov

Vomifoliol also downregulates the expression of the nuclear factor kappa-light-chain-enhancer of activated B cells 1 (NF-κB1) gene, a key transcription factor that controls the expression of many pro-inflammatory genes. nih.govresearchgate.net At the highest tested concentration (75 µM), vomifoliol decreased NF-κB1 gene expression to 42.0%, an effect similar to that of celecoxib. nih.gov The expression of the NF-κB2 gene was also significantly reduced. mdpi.comresearchgate.net

Immunomodulatory Effects of Vomifoliol

Vomifoliol's biological activities extend to the modulation of the immune system, a process known as immunomodulation. nih.govnih.gov This is achieved by targeting specific components of immune cell signaling pathways.

A key immunomodulatory mechanism of vomifoliol is its ability to inhibit calcineurin (CN), a calcium-dependent protein phosphatase crucial for T-cell activation. nih.govnih.gov In vitro studies on Jurkat cells, a human T-lymphocyte cell line, revealed that vomifoliol significantly inhibits CN activity at concentrations with low cytotoxicity. nih.gov

Calcineurin inhibitors function by preventing the dephosphorylation of the nuclear factor of activated T-cells (NFAT). nih.gov When CN is inhibited, NFAT remains phosphorylated and cannot translocate to the nucleus to initiate the transcription of genes for key cytokines like interleukin-2 (B1167480) (IL-2). nih.govnih.gov Research has confirmed that vomifoliol exerts an inhibitory effect on the dephosphorylation of NFAT1 and subsequently reduces the expression of IL-2 in stimulated Jurkat cells. nih.gov By targeting the CN-NFAT signaling pathway, vomifoliol demonstrates potential as a natural immunosuppressant. nih.gov

Suppression of NFAT Signaling Pathway

Vomifoliol has been identified as an inhibitor of the calcineurin (CN)/nuclear factor of activated T cells (NFAT) signaling pathway. nih.govresearchgate.net This pathway is a critical regulator of the adaptive immune response and T cell activation. nih.gov In its resting state, the NFAT transcription factor is phosphorylated and located in the cytoplasm. nih.gov Upon stimulation that increases intracellular calcium, the phosphatase calcineurin dephosphorylates NFAT, leading to its translocation to the nucleus where it activates gene expression, including that of various cytokines. nih.govnih.gov

Research conducted on Jurkat cells, a human T lymphocyte cell line, demonstrated that vomifoliol significantly inhibits calcineurin at concentrations that show low cytotoxicity. nih.gov The study concluded that vomifoliol may target the CN enzyme to suppress the NFAT signaling pathway, highlighting its potential as a natural immunosuppressant. nih.gov

Impact on Interleukin-2 (IL-2) Expression and NFAT1 Dephosphorylation

A direct consequence of inhibiting the NFAT pathway is the modulation of downstream gene products, such as Interleukin-2 (IL-2), a key cytokine in the immune response. Studies have shown that vomifoliol effectively reduces the expression and production of IL-2 in phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin-stimulated Jurkat cells. nih.govmdpi.com

Furthermore, vomifoliol has been observed to directly interfere with the activation of NFAT. The compound exerts an inhibitory effect on the dephosphorylation of NFAT1 in stimulated Jurkat cells. nih.gov The dephosphorylation of NFAT proteins by calcineurin is a crucial step for their nuclear import and subsequent activation of target genes. nih.gov By hindering NFAT1 dephosphorylation, vomifoliol effectively curtails the activation of this transcription factor. nih.gov

Neurobiological and Neuropathological Research on Vomifoliol

Attenuation of Amyloid-Beta Aggregation

In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark. nih.govmdpi.com Research has shown that vomifoliol can interfere with this process. In a Thioflavin-T (ThT) assay, which measures the formation of amyloid fibrils, vomifoliol demonstrated a moderate ability to inhibit the aggregation of Aβ₁₋₄₂. nih.govnih.gov This inhibitory effect was quantified as 55.71% at a concentration of 50 μM. nih.govnih.gov The ability of natural compounds to inhibit or modulate the aggregation of amyloidogenic proteins is a significant area of research for neuroprotective agents. mdpi.com

Neuroprotective Efficacy in Cellular Models of Neurodegeneration (e.g., against amyloid-beta-induced cytotoxicity in SH-SY5Y cells)

Beyond inhibiting aggregation, vomifoliol has shown protective effects in cellular models of neurodegeneration. nih.govnih.gov The human neuroblastoma SH-SY5Y cell line is a widely used model to study amyloid-beta-induced cytotoxicity. nih.govmdpi.comfrontiersin.org Studies have demonstrated that pre-treatment with vomifoliol at a concentration of 20 μM significantly protected SH-SY5Y cells from cytotoxicity induced by Aβ₁₋₄₂. nih.govnih.gov This finding suggests that vomifoliol has the potential to act as a neuroprotective agent against the cellular damage associated with amyloid-beta. nih.govnih.gov

Table 1: Neuroprotective and Anti-Amyloidogenic Activity of Vomifoliol

| Activity | Assay/Model | Concentration | Result | Source |

|---|---|---|---|---|

| Amyloid-Beta Aggregation Inhibition | ThT Assay (Aβ₁₋₄₂) | 50 μM | 55.71% Inhibition | nih.govnih.gov |

| Neuroprotection | Aβ₁₋₄₂-induced cytotoxicity in SH-SY5Y cells | 20 μM | Significant protection | nih.govnih.gov |

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Vomifoliol has been reported to exhibit antiacetylcholinesterase activity. medchemexpress.commedchemexpress.com This activity is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as low levels of acetylcholine are one of the pathological characteristics associated with the condition. nih.gov

Anti-neuroinflammatory Effects (e.g., nitric oxide modulation)

Neuroinflammation is increasingly recognized as a critical component in the pathology of neurodegenerative diseases. mdpi.comnih.gov A key mediator in this process is nitric oxide (NO), which, when produced in excess by activated microglia, can lead to neuronal toxicity. mdpi.comnih.gov Vomifoliol has demonstrated anti-neuroinflammatory properties by modulating nitric oxide levels. mdpi.comnih.gov In studies using lipopolysaccharide (LPS)-activated murine microglia cells (N9 and BV-2), vomifoliol significantly inhibited the production of nitric oxide. mdpi.comnih.govresearchgate.net

Table 2: Anti-neuroinflammatory Activity of Vomifoliol

| Activity | Cell Model | Stimulant | Effect | Source |

|---|---|---|---|---|

| Nitric Oxide Inhibition | Murine Microglia N9 | LPS | Significant Inhibition | mdpi.comnih.gov |

| Nitric Oxide Inhibition | RAW 264.7 Macrophages | LPS | Significant Inhibition | nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Vomifoliol |

| Interleukin-2 (IL-2) |

| Phorbol 12-myristate 13-acetate (PMA) |

| Ionomycin |

| Amyloid-Beta (Aβ) |

| Thioflavin-T |

| Acetylcholine |

| Nitric Oxide (NO) |

| Lipopolysaccharide (LPS) |

| p-coumaric acid |

| Stigmasterol |

| Calcineurin |

| Nordihydroguaiaretic acid |

| Acetylsalicylic acid |

| Celecoxib |

| Quercetin |

| Kaempferol |

| Pinocembrin |

| Caffeic acid |

| Linalool |

| Benzaldehyde |

| Furfural |

| Acetic acid |

| Veratric acid |

| Syringic acid |

| Eudesmic acid |

| Trimethoxybenzoic acid |

| Tangeretin |

| Sophoraflavanone G |

| Salicortin |

| Shogaol |

Anti-diabetic Potential of Vomifoliol

Vomifoliol and its derivatives have been identified as compounds of interest in the investigation of anti-diabetic properties. Research has focused on several mechanisms through which these compounds may exert their effects, including the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of glucose metabolism at a cellular level.

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. mdpi.com While many natural compounds are studied for this property, vomifoliol and its glycosidic forms have shown notable activity.

A novel derivative, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, isolated from the leaves of the persimmon tree (Diospyros Kaki), demonstrated potent inhibition of α-glucosidase. nih.govresearchgate.net In one study, this compound exhibited strong anti-α-glucosidase activity with a half-maximal inhibitory concentration (IC50) value of 170.62 nM. nih.govresearchgate.net Vomifoliol itself, found in the leaves and twigs of the edible medicinal plant Sesbania grandiflora, has also been noted among various terpenes and flavonoids that exhibit α-glucosidase inhibitory activity. nih.gov The mechanism for such inhibitors often involves binding to the enzyme, either competitively or through a mixed-inhibition model, which alters its structure and function. mdpi.comnih.gov

Table 1: Alpha-Glucosidase Inhibitory Activity of Vomifoliol Derivative

| Compound | Source | IC50 Value | Reference |

|---|---|---|---|

| Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside | Diospyros Kaki leaves | 170.62 nM | nih.gov, researchgate.net |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Beyond inhibiting glucose absorption, another key anti-diabetic strategy is to enhance the uptake and utilization of glucose by peripheral tissues, such as liver and fat cells. Studies on vomifoliol derivatives have shown promising results in this area.

The same compound isolated from Diospyros Kaki leaves, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, was found to stimulate glucose uptake in cellular models. nih.govresearchgate.net Research demonstrated a dose-dependent increase in the uptake of 2-NBDG, a fluorescent glucose analog, in HepG2 human liver cancer cells at a rate higher than that of insulin (B600854) controls. nih.govresearchgate.net Furthermore, the compound was associated with adipocyte differentiation and a moderate increase in 2-NBDG uptake by 3T3-L1 adipocyte cells. nih.govresearchgate.net These findings suggest that the compound could improve glucose utilization in peripheral tissues, potentially acting as an insulin-sensitizing agent. nih.govresearchgate.net

The enhancement of glucose uptake in peripheral cells is intrinsically linked to the insulin signaling pathway. This complex cascade, often involving the PI3K/Akt pathway, ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose entry. researchgate.netmdpi.com While direct, detailed mechanistic studies on vomifoliol's interaction with specific components of the insulin signaling pathway are still emerging, the observed biological activities of its derivatives strongly imply such an engagement.

The ability of vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside to stimulate glucose uptake in HepG2 and 3T3-L1 cells suggests it may act as an insulin-sensitizing agent. nih.govresearchgate.net This role implies an ability to augment or mimic the effects of insulin, possibly by modulating key signaling proteins like insulin receptor substrate-1 (IRS-1), Akt, or GLUT4. researchgate.net For instance, other natural compounds are known to improve insulin resistance by regulating the JNK/PI3K/Akt signaling pathway and upregulating PPARγ. researchgate.net The demonstrated enhancement of glucose uptake by the vomifoliol derivative provides a strong basis for further investigation into its specific molecular targets within these critical metabolic pathways. nih.govresearchgate.net

Investigations into Anti-proliferative Activity (e.g., on human lung cancer cell lines)

The potential of natural compounds to inhibit the growth of cancer cells is a significant area of pharmacological research. Vomifoliol has been evaluated for its anti-proliferative effects against various human cancer cell lines, including those from lung cancer.

In an in vitro study using a Sulforhodamine B (SRB) assay to assess cell viability, vomifoliol's anti-proliferative activity against human A549 non-small cell lung cancer cells was measured. medchemexpress.com The results showed an IC50 value greater than 10 μM after 72 hours of exposure. medchemexpress.com While this indicates modest activity compared to other compounds in the same study, it establishes a baseline for its potential cytotoxic effects. The compound was also tested against other cell lines, showing varied levels of activity, such as an IC50 of 12.3 μM against HeLa cells. medchemexpress.com

Table 2: Anti-proliferative Activity of Vomifoliol on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Duration | IC50 Value | Reference |

|---|---|---|---|---|---|

| A549 | Lung Carcinoma | SRB | 72 hrs | > 10 μM | medchemexpress.com |

| HeLa | Cervical Cancer | SEAP Reporter | - | 12.3 μM | medchemexpress.com |

| Hep 3B2 | Hepatocellular Carcinoma | Western Blot | 12 hrs | 15.8 μM | medchemexpress.com |

| HT-29 | Colorectal Adenocarcinoma | JC-1 Staining | 3 hrs | > 10 μM | medchemexpress.com |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a substance required to inhibit the growth of a cell population by 50%.

Antimicrobial and Antifungal Activity Studies (e.g., against Neisseria gonorrhoeae, Bacillus subtilis)

Vomifoliol is a type of norisoprenoid, a class of compounds that, along with terpenes and aromatic alcohols, contributes to the antimicrobial and sensory qualities of natural products like honey. mdpi.com However, specific research data on the activity of isolated vomifoliol against particular bacterial or fungal strains remains limited.

Current scientific literature and available data from targeted searches did not yield specific studies investigating the antimicrobial activity of vomifoliol against Neisseria gonorrhoeae. Similarly, studies focusing on the activity of vomifoliol against Bacillus subtilis were not found; in fact, various Bacillus species are themselves studied as producers of antifungal and antimicrobial compounds. nih.govnih.govresearchgate.net While one report notes that vomifoliol exhibits moderate antileishmanial activity, detailed studies quantifying its effect against the specific bacteria N. gonorrhoeae and B. subtilis are not presently available in the reviewed sources. medchemexpress.com

Advanced Research Methodologies and Analytical Techniques for Vomifoliol

Chromatographic and Spectroscopic Methods for Isolation and Structure Elucidation

The isolation and structural determination of vomifoliol is a multi-step process that employs several analytical chemistry techniques in concert. Initial separation from a crude extract is typically achieved through chromatography, after which a battery of spectroscopic methods is used to piece together the molecular structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity assessment of vomifoliol. Following initial isolation from extracts by methods like column chromatography, HPLC is used to achieve high-resolution separation of vomifoliol from closely related compounds and impurities. e-nps.or.kr

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile. e-nps.or.kr The purity of the isolated vomifoliol is assessed by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at a characteristic retention time is indicative of a high-purity sample. The integration of the peak area allows for a quantitative measure of purity. A UV detector is often used, as the α,β-unsaturated ketone chromophore in vomifoliol absorbs UV light at a specific wavelength, facilitating its detection. nih.gov The method's performance is validated through parameters like linearity, precision, and accuracy to ensure reliable quantification of purity. nih.gov

Table 1: HPLC Method Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilyl) silica (B1680970) gel |

| Mobile Phase | Gradient elution with a mixture of water and methanol or acetonitrile. e-nps.or.kr |

| Detector | UV/Vis Detector, monitoring at the λmax of vomifoliol's chromophore. |

| Assessment Criteria | Retention time, peak symmetry, and peak area percentage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like vomifoliol. omicsonline.org It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. e-nps.or.kromicsonline.org

1D NMR: ¹H NMR (Proton NMR) spectra reveal the chemical environment of each hydrogen atom, their multiplicity (splitting patterns), and their relative numbers (integration). ¹³C NMR spectra identify all unique carbon atoms in the molecule. For vomifoliol, these spectra would confirm the presence of methyl groups, methylene (B1212753) groups, methine protons, olefinic protons, and carbons associated with hydroxyl and carbonyl functional groups. nd.edu

2D NMR: When 1D spectra become complex, 2D NMR techniques are used to resolve ambiguities. omicsonline.org

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Together, these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the confirmation of the complete structure and stereochemistry of vomifoliol. e-nps.or.krnd.edu

Table 2: Representative NMR Data for Vomifoliol Structure Elucidation

| NMR Experiment | Information Gained | Relevance to Vomifoliol Structure |

|---|---|---|

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identifies olefinic, carbinol, and methyl protons. |

| ¹³C NMR | Chemical shifts of all unique carbon atoms. | Confirms the presence of carbonyl, olefinic, and hydroxyl-bearing carbons. |

| COSY | Reveals ¹H-¹H spin-spin coupling networks. | Establishes connectivity between adjacent protons in the cyclohexenone ring and side chain. |

| HSQC | Shows direct one-bond ¹H-¹³C correlations. | Assigns protons to their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments and confirms the position of the carbonyl group and substituents. |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS, LC-HRMS/MS, qTOF-MS, MS/MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of vomifoliol and to gain structural insights through fragmentation analysis. e-nps.or.kr Various MS methods can be employed, often coupled with a chromatographic separation step.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-qTOF) MS provide highly accurate mass measurements of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). mdpi.comnih.gov This precision allows for the unambiguous determination of the elemental formula of vomifoliol (C₁₃H₂₀O₃), distinguishing it from other isobaric compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile compounds. Vomifoliol can be analyzed by GC-MS, often after derivatization (e.g., silylation) to increase its volatility. The mass spectrometer records the fragmentation pattern of the molecule as it passes through, creating a unique mass spectrum that serves as a molecular fingerprint for identification.

Tandem Mass Spectrometry (MS/MS): In techniques like LC-MS/MS, a specific ion (the precursor ion, e.g., the molecular ion of vomifoliol) is selected, fragmented, and the resulting product ions are analyzed. nih.gov This fragmentation pattern provides detailed structural information, such as the loss of water (H₂O) from the hydroxyl groups or the cleavage of the side chain, which helps to confirm the identity of the compound in complex mixtures. nih.gov

Table 3: Mass Spectrometry Data for Vomifoliol Characterization

| Technique | Ionization Mode | Information Provided | Application to Vomifoliol |

|---|---|---|---|

| LC-ESI-qTOF-MS | ESI (Positive/Negative) | Accurate mass of the molecular ion. | Determines elemental formula (C₁₃H₂₀O₃). mdpi.comresearchgate.net |

| GC-MS | Electron Ionization (EI) | Characteristic fragmentation pattern. | Identification based on spectral library matching and fragmentation analysis. |

| LC-MS/MS | ESI | Structural information from precursor/product ion relationships. | Confirms identity in complex matrices by monitoring specific fragmentation pathways. nih.gov |

Ultraviolet (UV) and Infrared (IR) Spectroscopy for Functional Group Identification

UV and IR spectroscopy are foundational techniques that provide rapid information about the electronic structure and functional groups present in a molecule. copbela.org

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to detect chromophores, which are the parts of a molecule that absorb UV-visible light. e-nps.or.kr In vomifoliol, the α,β-unsaturated ketone system constitutes a conjugated chromophore. This system exhibits a characteristic maximum absorption (λmax) in the UV spectrum, which is a key piece of evidence for its presence and serves as a useful parameter for detection during HPLC analysis.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. dummies.com The IR spectrum of vomifoliol would display characteristic absorption bands confirming its key structural features:

A broad, strong absorption band in the region of 3400 cm⁻¹ indicates the presence of the hydroxyl (-OH) groups. libretexts.org

A sharp, strong absorption band around 1670 cm⁻¹ is characteristic of a conjugated carbonyl (C=O) group in the six-membered ring. libretexts.org

An absorption band around 1620 cm⁻¹ corresponds to the carbon-carbon double bond (C=C) stretch, further confirming the enone system.

Table 4: Characteristic Spectroscopic Data for Vomifoliol Functional Groups

| Spectroscopy | Functional Group | Characteristic Absorption |

|---|---|---|

| UV | α,β-Unsaturated Ketone | λmax ~230-240 nm |

| IR | Hydroxyl (-OH) | Broad band at ~3400 cm⁻¹ libretexts.orglibretexts.org |

| IR | Conjugated Carbonyl (C=O) | Strong, sharp band at ~1670 cm⁻¹ libretexts.org |

| IR | Alkene (C=C) | Band at ~1620 cm⁻¹ |

Quantitative Analysis of Vomifoliol in Biological Matrices

Determining the concentration of vomifoliol in complex biological samples, such as plant tissues or microbial cultures, requires highly sensitive and selective analytical methods to overcome interference from the sample matrix.

Gas Chromatography-Flame Ionization Detector-Mass Spectrometry (GC-FID-MS)

Gas Chromatography coupled with both a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is a powerful hyphenated technique for the robust quantitative analysis of vomifoliol. researchgate.net This setup allows for simultaneous quantification and confirmation of the analyte's identity.

The analytical process involves several steps:

Extraction: Vomifoliol is first extracted from the biological matrix using an appropriate solvent system.

Derivatization: To increase its volatility and thermal stability for GC analysis, the hydroxyl groups of vomifoliol are typically derivatized, for instance, through silylation to form trimethylsilyl (B98337) (TMS) ethers.

GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated from other components on a capillary column based on its boiling point and affinity for the stationary phase.

Detection and Quantification: As components elute from the column, the effluent is split.

Flame Ionization Detector (FID): A portion goes to the FID, which provides a response that is proportional to the mass of carbon atoms entering the detector. The FID is known for its wide linear range and robustness, making it excellent for quantification against a calibration curve prepared with a derivatized vomifoliol standard. nih.govmdpi.com

Mass Spectrometer (MS): The remaining portion enters the MS, which provides a mass spectrum of the eluting peak. This spectrum is compared to a reference spectrum to unequivocally confirm the identity of the compound being quantified by the FID, eliminating false positives. researchgate.netmdpi.com

This dual-detector approach ensures both accuracy in quantification (from FID) and high confidence in identification (from MS), which is critical when analyzing complex biological matrices. mdpi.comnih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Vomifoliol |

| Methanol |

| Acetonitrile |

| Water |

| Carbon |

| Hydrogen |

Future Directions and Translational Research Potential of Vomifoliol

Deeper Exploration of Vomifoliol's Biosynthetic Pathways and Regulatory Networks

While it is established that vomifoliol is a degradation product of the essential plant hormone abscisic acid (ABA), a comprehensive understanding of its biosynthetic pathway and the intricate regulatory networks that govern its production remains a critical area for future research. biosynth.com Elucidating the specific enzymes and genetic machinery responsible for the conversion of carotenoids into vomifoliol will be paramount. Advanced molecular techniques, such as CRISPR-Cas9 gene editing and transcriptomic analysis, can be employed to identify and characterize the genes and enzymes involved in this process.

Furthermore, investigating how environmental cues and developmental stages influence vomifoliol biosynthesis is essential. Understanding these regulatory networks could pave the way for manipulating vomifoliol levels in plants to enhance desirable traits. Metabolic co-regulation, where an intermediate in one pathway can trigger another, is a known phenomenon in microbial secondary metabolite production and could be a fruitful area of investigation for vomifoliol. nih.govelifesciences.org

Comprehensive Dissection of Vomifoliol's Signaling Cascades in Plants

Vomifoliol's role as a signaling molecule in plants, influencing growth, development, and stress responses, is an area of intense interest. biosynth.com Future research must focus on a comprehensive dissection of the signaling cascades initiated by vomifoliol. This includes identifying the specific receptors that bind to vomifoliol and the downstream signaling components that transduce the signal within the cell.

Key questions to be addressed include how vomifoliol interacts with other hormone signaling pathways, such as those of auxins, gibberellins, and jasmonic acid, to orchestrate complex physiological responses. mdpi.com Techniques like yeast two-hybrid screening and co-immunoprecipitation can be utilized to identify protein-protein interactions and map out the signaling network. Understanding these intricate signaling pathways is fundamental to harnessing vomifoliol for agricultural applications. It has been reported that vomifoliol acts as an endogenous regulator of stomatal aperture, a critical process in plant water management. mdpi.com

Development of Vomifoliol-Based Therapeutic Agents for Human Health

The therapeutic potential of vomifoliol is a rapidly emerging field of study, with promising preliminary findings. Its reported biological activities, including anti-inflammatory, immunosuppressive, and neuroprotective effects, warrant extensive investigation for the development of novel therapeutic agents.

One significant area of interest is its immunosuppressive activity. Research has shown that vomifoliol can inhibit the calcineurin (CN)-NFAT signaling pathway, a key pathway in the immune response. nih.gov This suggests its potential as a low-toxicity natural immunosuppressant for autoimmune diseases and organ transplantation. nih.gov Further preclinical and clinical studies are necessary to validate these findings and explore its efficacy and safety in human subjects.

Vomifoliol has also demonstrated neuroprotective effects. Studies have indicated its ability to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov This makes it a promising candidate for the development of drugs to combat neurodegenerative diseases. nih.gov Additionally, its antiacetylcholinesterase activity suggests a potential role in managing Alzheimer's symptoms. medchemexpress.com The presence of vomifoliol in honey, a substance with known therapeutic properties, further supports its potential health benefits. mdpi.com

| Potential Therapeutic Application | Mechanism of Action | Supporting Evidence |

| Immunosuppression | Inhibition of the calcineurin (CN)-NFAT signaling pathway nih.gov | Reduced expression of IL-2 and dephosphorylation of NFAT1 in Jurkat cells. nih.gov |

| Neuroprotection | Inhibition of amyloid-beta (Aβ₁₋₄₂) peptide aggregation. nih.gov | Thioflavin T (ThT) assay showing inhibition of Aβ₁₋₄₂ aggregation. nih.gov |

| Alzheimer's Disease Management | Antiacetylcholinesterase activity. medchemexpress.com | In vitro enzyme inhibition assays. medchemexpress.com |

Applications of Vomifoliol in Enhancing Plant Stress Tolerance and Productivity

Given its role in plant stress responses, vomifoliol holds significant potential for agricultural applications. biosynth.com Future research should focus on harnessing this compound to enhance crop resilience to various abiotic and biotic stresses, such as drought, salinity, and pathogen attacks.

Advanced Research on Vomifoliol as a Biomarker in Food and Environmental Science

Vomifoliol's presence in various natural products, including honey and certain fruits, suggests its potential as a biomarker in food science. mdpi.comthegoodscentscompany.com Future research can focus on developing analytical methods to quantify vomifoliol levels as a marker of food authenticity, quality, and processing. For instance, its presence could help identify the botanical origin of honey. mdpi.com The identification of reliable biomarkers is a critical need in nutritional research to accurately assess dietary intake. nih.gov

In environmental science, vomifoliol could potentially serve as a biomarker for monitoring plant stress in ecosystems. Changes in vomifoliol levels in plant tissues or leachates could indicate the presence of environmental stressors. However, the stability and degradation of such biomarkers in complex environmental matrices like wastewater would need to be thoroughly investigated. uq.edu.au

Comprehensive Structure-Activity Relationship (SAR) Studies for Vomifoliol and its Stereoisomers

To fully exploit the therapeutic and agricultural potential of vomifoliol, comprehensive structure-activity relationship (SAR) studies are essential. frontiersin.orgnih.gov These studies involve synthesizing and testing various analogs and stereoisomers of vomifoliol to understand how specific structural features contribute to its biological activity. researchgate.net

By systematically modifying the vomifoliol structure, researchers can identify the key functional groups responsible for its various effects. This knowledge is crucial for designing more potent and selective analogs for specific applications. For example, SAR studies could help in developing vomifoliol derivatives with enhanced immunosuppressive activity and reduced off-target effects. The synthesis of optically active stereoisomers will be important in this endeavor. researchgate.net

Q & A

Q. How should longitudinal studies be structured to assess Vomifoliol’s pharmacokinetics in animal models?

- Methodological Answer : Administer Vomifoliol intravenously (1–5 mg/kg) and orally (10–20 mg/kg) in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify concentrations via LC-MS/MS with a lower limit of detection (LLOD) < 1 ng/mL. Calculate AUC, Cmax, Tmax, and half-life. Compare bioavailability between formulations (e.g., nanoemulsions vs. free compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。